N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-[(Oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a sulfanylacetamide moiety.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-12(16-8-11-4-2-6-20-11)9-22-14-18-17-13(21-14)10-3-1-5-15-7-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHBBRUKMXITIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of oxolane-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields and reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridine rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a common 1,3,4-oxadiazole-sulfanyl-acetamide scaffold with several derivatives documented in the literature. Key structural variations among analogs include:
- Oxadiazole substituents : Pyridin-3-yl (target compound), diphenylmethyl , 4-acetamidophenyl , indol-3-ylmethyl , and 2-methyl-3-furyl .
- N-Substituents on acetamide : Oxolan-2-ylmethyl (target compound), thiazol-2-yl , aryl (e.g., 3-methylphenyl, 4-methylphenyl) , and pyrazin-2-yl .
Impact of substituents :
- Pyridinyl vs. aryl/furyl groups : Pyridinyl substituents (as in the target compound) may enhance water solubility and metal-chelating capacity compared to hydrophobic groups like diphenylmethyl .
- Oxolan-2-ylmethyl vs. Wt. 319.36 g/mol) .
Physicochemical Properties
*Calculated based on structural similarity to D386-0028 .
Biological Activity
N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates an oxolane ring and a pyridine moiety, both of which are significant for its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .
Table 1: Antimicrobial Activity Against Various Microorganisms
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| N-(5-nitrofuran-2-yl)-1,3,4-Oxadiazole Derivative | Escherichia coli | 15 |
| 1,3,4-Oxadiazole with Acetyl Group | Candida albicans | 18 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit low cytotoxicity against normal cell lines such as L929. For instance, the compound demonstrated no significant cytotoxic effects at concentrations below 100 µM .
Table 2: Cytotoxicity Results on L929 Cell Line
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 50 | 95 |
| Control (DMSO) | - | 100 |
Case Studies
Several case studies have illustrated the efficacy of compounds structurally related to this compound. For example:
- Case Study on Antimicrobial Resistance : A study published in Pharmaceutical Research examined a series of oxadiazole derivatives against multi-drug resistant strains. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antimicrobial efficacy .
- Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines (A549 and HepG2). The findings revealed that some derivatives not only inhibited cancer cell proliferation but also induced apoptosis at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
